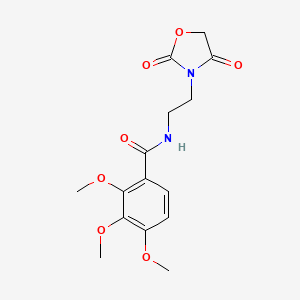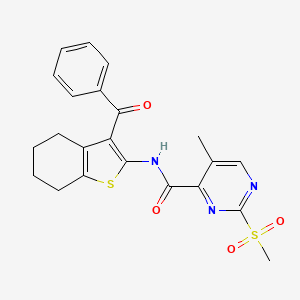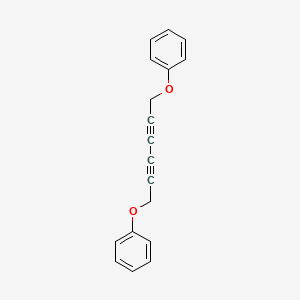
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,3,4-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,3,4-trimethoxybenzamide is a bioactive molecule that is likely to possess a complex structure due to the presence of an oxazolidinone ring and a trimethoxybenzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-aryl quinazolin-4(3H)-one derivatives, has been achieved through a [Cp*Rh(III)]-catalyzed annulation process. This method involves a regioselective ortho-C–H amidation followed by cyclization, which could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound would include an oxazolidinone ring, which is a five-membered lactam structure with oxygen and nitrogen atoms. This ring system is known for its presence in bioactive molecules. The trimethoxybenzamide part of the molecule suggests a benzene ring substituted with three methoxy groups and an amide functional group, which could influence the molecule's electronic properties and reactivity .
Chemical Reactions Analysis
Although the specific chemical reactions of this compound are not detailed in the provided papers, the annulation process described for similar compounds suggests that the compound could participate in C–H activation and cyclization reactions. These reactions are often used to construct complex heterocyclic systems, which are prevalent in many pharmaceutical agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, have been studied, providing data on vapor pressure, solubility, and distribution coefficients. These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a drug candidate. The solubility in various solvents and the distribution coefficients in a 1-octanol/buffer system are particularly important for predicting the absorption and distribution of the compound in vivo .
Wissenschaftliche Forschungsanwendungen
Potential Antipsychotic Properties
Research has demonstrated the efficacy of certain benzamides, with structural similarities to N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,3,4-trimethoxybenzamide, in acting as potent inhibitors of dopaminergic receptors. These findings indicate a potential application in the treatment of psychotic disorders. A study by Högberg et al. (1990) synthesized a series of 5-substituted benzamides, which were found to be highly potent inhibitors of [3H]spiperone binding in rat striatal membranes, suggesting their utility in dopamine D-2 receptor investigations Högberg, Ström, Hall, & Ögren, 1990.
Antidiabetic and Antihyperlipidemic Activity
A novel series of thiazolidine-2,4-diones, structurally related to the target compound, was designed and synthesized by Shrivastava et al. (2016). These compounds exhibited significant anti-diabetic and anti-hyperlipidemic activities in vivo, comparable to the standard pioglitazone. This suggests a potential application of this compound in managing diabetes and lipid disorders Shrivastava, Batham, Sinha, Parida, Garabadu, & Choubey, 2016.
Synthesis and Characterization of Novel Polymers
Butt et al. (2005) explored the synthesis of new aromatic polyimides using derivatives that are chemically related to the target compound. These polyimides exhibited solubility in common organic solvents and stability across a wide temperature range, indicating their potential application in the development of new materials for industrial and technological uses Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005.
Anticonvulsant Properties
Sych et al. (2018) synthesized and proposed N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide for further preclinical studies based on its demonstrated high anticonvulsive activity. This highlights the potential research application of related compounds in developing new anticonvulsant drugs Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018.
Anticancer Research
Gielen and Willem (1992) tested diorganotin (IV) trimethoxybenzoates, which share a structural motif with the compound of interest, for their in vitro cytotoxic activity against human tumor cell lines. The study found that these compounds exhibit significant cytotoxicity, suggesting potential applications in cancer treatment research Gielen & Willem, 1992.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7/c1-21-10-5-4-9(12(22-2)13(10)23-3)14(19)16-6-7-17-11(18)8-24-15(17)20/h4-5H,6-8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRJUDPJWXCZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCN2C(=O)COC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)

![4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2527176.png)



![3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527183.png)

![(E)-3-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2527185.png)
![3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid](/img/structure/B2527187.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)


